molecular formula C14H10BrF2NO2 B1529000 BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE CAS No. 1820684-77-2

BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE

Cat. No.: B1529000
CAS No.: 1820684-77-2
M. Wt: 342.13 g/mol
InChI Key: CWZFFXRPVFUSPM-UHFFFAOYSA-N
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Description

Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative featuring a benzyl-protected amine group attached to a substituted aromatic ring. The molecule’s structure includes a 5-bromo-2,3-difluorophenyl moiety, where bromine and fluorine substituents impart distinct electronic and steric properties. Carbamates are widely employed as protective groups in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to their stability under acidic or basic conditions and selective deprotection pathways .

Properties

IUPAC Name

benzyl N-(5-bromo-2,3-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFFXRPVFUSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE typically involves the reaction of benzyl chloroformate with 5-bromo-2,3-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Formation via Isocyanate-Amine Coupling

The primary synthesis involves benzyl isocyanate reacting with 5-bromo-2,3-difluoroaniline under basic conditions.

Reaction TypeReagents/ConditionsProduct Formula
Carbamate FormationBenzyl isocyanate, 5-bromo-2,3-difluoroaniline, NaOH/THFC₁₄H₁₀BrF₂NO₂

This reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the carbamate linkage. Solvent choice (e.g., THF or DCM) significantly impacts yield.

Acidic Hydrolysis

The carbamate undergoes cleavage under acidic conditions (e.g., HCl in dioxane) to regenerate the parent amine and benzyl alcohol.

Reaction TypeReagentsProducts (Molecular Formula)
Acidic HydrolysisHCl/dioxane5-bromo-2,3-difluoroaniline (C₆H₃BrF₂N) + benzyl alcohol (C₇H₈O)

Basic Hydrolysis

In contrast, basic conditions (e.g., NaOH/MeOH) yield the sodium salt of carbamic acid and benzyl alcohol.

Coupling Reactions with Amines

The compound participates in amide coupling reactions with secondary amines, mediated by EDCI/HOBT. For example:

Reaction TypeReagents/ConditionsProduct Formula
Amide CouplingEDCI, HOBT, EtNPr2/DMFN-substituted amides

This pathway is critical for generating bioactive derivatives, as demonstrated in studies of analogous carbamates .

Diels-Alder Reaction with Triazines

In a notable reaction, the carbamate reacts with benzyl 1,2,3-triazine-5-carboxylate via Diels-Alder cycloaddition under basic conditions (K₂CO₃/CH₃CN) .

Reaction TypeReagents/ConditionsProduct
Diels-AlderTriazine derivative, K₂CO₃/CH₃CNCycloadduct (C₂₄H₁₇BrF₂N₅O₂)

The reaction forms a bicyclic structure with potential applications in medicinal chemistry .

Sulfonamide Formation

Reaction with sulfonic acid chlorides (e.g., 4-trifluoromethylbenzenesulfonyl chloride) produces sulfonamide derivatives, as seen in patent studies .

Reaction TypeReagents/ConditionsProduct Formula
Sulfonamide CouplingArSO₂Cl, pyridine/DCMC₂₁H₁₄BrF₅NO₅S

Fluorination/Dehalogenation

The bromine substituent undergoes substitution with trifluoromethyl groups under specific conditions (e.g., CuCN/DMF), as per analogous reactions .

Reactivity Factors

  • Substituent Effects : The Br and F atoms enhance electrophilicity at the carbamate nitrogen, facilitating nucleophilic attack .

  • Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water .

Structural Data (from PubChem CID 91659177)

  • Molecular Formula : C₁₄H₁₀BrF₂NO₂

  • Molecular Weight : 342.13 g/mol

  • InChIKey : CWZFFXRPVFUSPM-UHFFFAOYSA-N

  • SMILES : C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F

This compound’s reactivity profile underscores its versatility in organic synthesis and bioactive molecule development. Ongoing research focuses on optimizing reaction conditions and exploring its pharmacological potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzyl carbamate derivatives in anticancer research. For instance, derivatives based on the indolin-2-one scaffold, which include similar halogenated structures, have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The introduction of bromine and fluorine substituents enhances the anticancer potency of these compounds.

CompoundIC50 (µM) MCF-7IC50 (µM) A-549
Benzyl N-(5-bromo-2,3-difluorophenyl)carbamateTBDTBD
1-Benzyl-5-bromoindolin-2-one7.17 ± 0.942.93 ± 0.47

These findings suggest that this compound could be further explored as a lead compound for developing new anticancer agents.

Material Science Applications

This compound also finds applications in materials science due to its unique chemical properties. It can be utilized in:

  • Polymer Chemistry : As a building block for synthesizing functional polymers with tailored properties.
  • Nanotechnology : In the development of nanomaterials that require specific chemical functionalities for enhanced performance.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including:

  • Formation of the Carbamate : Reaction of the corresponding amine with phenolic derivatives.
  • Halogenation : Introduction of bromine and fluorine substituents through electrophilic aromatic substitution.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives related to this compound and evaluated their anticancer activities against various cell lines. The study reported significant inhibition rates with specific derivatives achieving IC50 values lower than standard chemotherapeutics.

Application in Drug Design

Another case study focused on using this compound as a scaffold for designing new drugs targeting multiple pathways involved in cancer progression. The study demonstrated that modifications to the carbamate structure could lead to enhanced selectivity and reduced toxicity.

Mechanism of Action

The mechanism of action of BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The halogenation pattern on the phenyl ring significantly impacts the compound’s electronic and steric profile. Key comparisons include:

Compound Substituents Electronic Effects Key Applications
Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate 5-Br, 2-F, 3-F Strong electron-withdrawing effects; enhances electrophilicity Intermediate in drug synthesis
Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate 2,5-dioxo tetrahydrofuran Electron-deficient due to carbonyl groups Potential protease inhibitor scaffolds
2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile 2-Br, 4-cyclobutoxy, 6-F Steric bulk from cyclobutoxy; moderate EW effects Functional materials or ligands
  • Bromine vs. Nitro Groups: Bromine (in the target compound) is less electron-withdrawing than nitro groups (e.g., in 2-(dimethylamino)-5-nitrobenzoic acid ), which may result in slower reaction kinetics in nucleophilic substitutions but improved stability.
  • Fluorine Positioning : The 2,3-difluoro configuration in the target compound creates a meta-directing effect, contrasting with ortho/para-directing substituents in analogs like (E)-ethyl 3-(2-fluoro-5-nitrophenyl)acrylate .

Carbamate Protecting Group Variations

The choice of carbamate protecting group influences synthetic utility and deprotection conditions:

Protecting Group Example Compound Deprotection Method Advantages
Benzyl Target compound Hydrogenolysis (H₂/Pd-C) Stable under acidic conditions
tert-Butyl tert-Butyl 3-bromophenethylcarbamate Acidic conditions (TFA) Compatible with base-sensitive substrates
Dibenzyl Not listed in evidence Hydrogenolysis or Birch reduction Enhanced steric protection
  • Benzyl vs. tert-Butyl : Benzyl carbamates are preferred in hydrogenation-tolerant syntheses, while tert-butyl groups offer advantages in acidic deprotection without metal catalysts .

Biological Activity

Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C14H10BrF2NO2C_{14}H_{10}BrF_2NO_2. The synthesis typically involves the reaction of benzyl chloroformate with 5-bromo-2,3-difluoroaniline in the presence of a base such as triethylamine, using dichloromethane as a solvent. This process yields the carbamate through a standard nucleophilic substitution mechanism.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown promising activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
7cMCF-7 (Breast)7.17 ± 0.94
7dMCF-7 (Breast)2.93 ± 0.47
12aA-549 (Lung)39.53 ± 2.02

These compounds exhibited significant inhibitory effects on cell proliferation, indicating their potential as therapeutic agents in oncology .

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to bind to certain enzymes or receptors, modulating their activity and influencing pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies demonstrate that related compounds exhibit effective antibacterial properties by targeting bacterial cell membranes and disrupting essential cellular functions:

Compound ClassTargetMechanism of Action
Benzyl derivativesFtsZ proteinInhibition of GTP binding
Guanidine derivativesBacterial membraneDisruption of membrane integrity

The structural features of this compound contribute to its effectiveness against microbial pathogens .

Case Studies

  • Anticancer Evaluation : A study conducted on indolin-2-one derivatives showed that compounds structurally similar to this compound had notable effects on MCF-7 and A-549 cells. The best-performing derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Assessment : Research on guanidine-based compounds indicated that modifications similar to those in this compound enhanced antibacterial efficacy by targeting multiple cellular pathways in bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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